oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a combination of oxalic acid, pyridine, and trimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The trimethoxyphenyl group is then introduced through a series of reactions, including alkylation and condensation reactions. The final step involves the incorporation of the oxalic acid moiety under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperazine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
Uniqueness
Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to its combination of functional groups, which confer a broad spectrum of bioactivity. The presence of the trimethoxyphenyl group enhances its potential as a multi-target agent, making it more versatile compared to other similar compounds .
Properties
CAS No. |
103840-81-9 |
---|---|
Molecular Formula |
C23H29N3O11 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25N3O3.2C2H2O4/c1-23-16-12-15(13-17(24-2)19(16)25-3)14-21-8-10-22(11-9-21)18-6-4-5-7-20-18;2*3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
BMVGFAHZGPNUME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.